molecular formula C12H20N4 B14354776 2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 93846-18-5

2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole

Cat. No.: B14354776
CAS No.: 93846-18-5
M. Wt: 220.31 g/mol
InChI Key: MWSRAOMJYUENIA-UHFFFAOYSA-N
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Description

2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole is a heterocyclic compound that belongs to the class of pyrazolo[1,5-b][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of heptan-3-yl hydrazine with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its heptan-3-yl and methyl groups contribute to its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

CAS No.

93846-18-5

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

2-heptan-3-yl-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole

InChI

InChI=1S/C12H20N4/c1-4-6-7-10(5-2)12-13-11-8-9(3)14-16(11)15-12/h8,10,14H,4-7H2,1-3H3

InChI Key

MWSRAOMJYUENIA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C1=NN2C(=N1)C=C(N2)C

Origin of Product

United States

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